Bienvenue dans la boutique en ligne BenchChem!

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

Enzyme Inhibition Cancer Research Dihydroorotase

This 4H-3,1-benzoxathiin-4-one derivative is essential for research targeting XOD inhibition, eNOS modulation, or cancer differentiation. Its unique 4-nitrophenyl group confers distinct reactivity, enabling reduction to a potent 4-amino analog (XOD IC50 = 250 nM) or acting as a tool compound for eNOS studies (Ki = 50,000 nM). Substitution with generic analogs compromises these specific, validated research pathways.

Molecular Formula C14H9NO4S
Molecular Weight 287.29 g/mol
CAS No. 55211-73-9
Cat. No. B186343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
CAS55211-73-9
Molecular FormulaC14H9NO4S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H
InChIKeyJGPYSTGKMNQEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one: CAS 55211-73-9 Procurement and Research Overview


2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one (CAS: 55211-73-9) is a heterocyclic compound belonging to the 4H-3,1-benzoxathiin-4-one class, characterized by a fused benzoxathiin ring system incorporating a 4-nitrophenyl substituent . This compound is primarily recognized as a research chemical, commercially available with a typical purity specification of ≥95% . It is a key member of a broader class of 4H-3,1-benzoxathiin-4-ones, which have been reported to exhibit insecticidal and fungicidal activities and have been patented for use as crop protection agents [1].

Why 2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one Cannot Be Simply Substituted by Class Analogs


The procurement of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one versus other 4H-3,1-benzoxathiin-4-one derivatives is not interchangeable. The specific electronic nature and reactivity of the 4-nitrophenyl group fundamentally alters the compound's chemical behavior and biological profile. Simple analogs, such as the unsubstituted phenyl or 4-methoxyphenyl derivatives, lack the strong electron-withdrawing nitro group, which is critical for specific modes of activity, including potential bioreduction to reactive intermediates . Furthermore, the compound's role as a precursor for generating 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one, a derivative with distinct bioactivity, is a unique synthetic utility not shared by all class members [1]. The specific bioactivity data against targets like dihydroorotase and eNOS, however limited, establishes a distinct, measurable profile that differentiates it from other 4H-3,1-benzoxathiin-4-ones for which such data is not available. The quantitative evidence below substantiates why generic substitution is not a viable strategy for research programs with specific experimental endpoints.

Quantitative Differentiation of 2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one from Closest Analogs


Enzyme Inhibition: Dihydroorotase vs. Xanthine Oxidase Selectivity Profile

2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one exhibits weak inhibition of mouse dihydroorotase (IC50 = 180,000 nM) [1]. In stark contrast, its reduced amino analog, 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one, is a potent inhibitor of xanthine oxidase (XOD) with an IC50 of 250 nM [2]. This demonstrates a dramatic >700-fold shift in potency and target selectivity resulting solely from modification of the nitro group. This establishes the nitro compound not as a potent inhibitor itself, but as a critical prodrug or precursor with a completely distinct biological profile.

Enzyme Inhibition Cancer Research Dihydroorotase

eNOS Inhibition: A Defined, Moderate-Affinity Interaction

2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one has a documented inhibitory activity (Ki = 50,000 nM) against human endothelial nitric oxide synthase (eNOS) [1]. This specific target engagement, albeit with moderate affinity, provides a validated biochemical anchor for this compound within the eNOS pathway. No comparable eNOS inhibition data is readily available for simple 4H-3,1-benzoxathiin-4-one analogs lacking the 4-nitrophenyl group, such as the 4-methoxyphenyl or unsubstituted phenyl derivatives.

Nitric Oxide Synthase eNOS Cardiovascular Research

Synthetic Utility: A Gatekeeper to the Bioactive Amino Analog

A key differentiator for 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one is its established role as a synthetic precursor. The nitro group can be selectively reduced using standard conditions (e.g., H2, Pd/C) to yield 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one, a compound with potent activity against XOD (IC50 = 250 nM) and tyrosinase (IC50 = 2,270 nM) [1]. This straightforward transformation is not possible with other 2-aryl-4H-3,1-benzoxathiin-4-ones that lack the reducible nitro functionality, making the 4-nitro derivative a unique gateway compound.

Synthetic Chemistry Prodrug Synthesis Nitro Reduction

Cellular Differentiation Activity: A Functional Phenotypic Anchor

Beyond isolated enzyme assays, 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential use as an anti-cancer agent [1]. This functional, cell-based phenotype provides a higher-level biological context that is distinct from the simple enzyme inhibition data. The presence of this specific phenotypic activity is not documented for unsubstituted or other 2-aryl analogs, further reinforcing the unique biological signature of the 4-nitrophenyl derivative.

Phenotypic Screening Cell Differentiation Anticancer

Best-Fit Research Scenarios for Procuring 2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one


Prodrug and Precursor Development for Xanthine Oxidase Inhibitors

Leverage the well-characterized synthetic route to reduce 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one to its potent 4-amino analog (XOD IC50 = 250 nM) [1]. This scenario is ideal for medicinal chemistry programs focused on developing novel XOD inhibitors for gout or hyperuricemia, where the nitro compound serves as a stable, late-stage intermediate or a potential nitroreductase-activated prodrug.

Targeted Tool Compound for eNOS Pathway Investigation

Utilize 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one as a tool compound for studying endothelial nitric oxide synthase (eNOS) due to its documented, albeit moderate, inhibitory activity (Ki = 50,000 nM) [2]. This application is relevant for basic cardiovascular research exploring the role of eNOS modulation, where a compound with a defined binding profile provides a valuable starting point for SAR studies or as a control.

Cellular Differentiation Screening in Oncology Research

Employ 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one in phenotypic screening assays designed to identify compounds that can induce differentiation in undifferentiated cancer cells [3]. This scenario is relevant for oncology research programs focused on differentiation therapy, a strategy to force cancer cells to mature and stop dividing, offering a potential alternative to cytotoxic approaches.

Quote Request

Request a Quote for 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.